N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide
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Overview
Description
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-morpholin-4-ylsulfonylbenzoic acid with 3-aminothiolane-1,1-dioxide under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Additionally, solvent selection and purification steps are critical to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with NaBH₄ can produce thiol derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their function. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide: This compound shares the dioxothiolan moiety but has a nitro group instead of a morpholine ring.
N-[(3R)-1,1-dioxothiolan-3-yl]formamide: This compound contains a formamide group instead of the benzamide moiety.
Uniqueness
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties such as enhanced solubility and stability. This makes it particularly valuable in applications where these properties are critical.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S2/c18-15(16-13-5-10-24(19,20)11-13)12-1-3-14(4-2-12)25(21,22)17-6-8-23-9-7-17/h1-4,13H,5-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLCIWWCHWWZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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